N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide
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Overview
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a pyridazinone moiety linked to a phenyl ring, which is further connected to a furan-2-carboxamide group
Scientific Research Applications
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Studied for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is the thyroid hormone receptor β (THR-β) located in the liver . The THR-β plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound: interacts with the THR-β, exerting its effects primarily through this interaction . The compound has been identified as significantly more selective for THR-β than earlier analogues .
Biochemical Pathways
The interaction of This compound with THR-β affects the biochemical pathways related to lipid metabolism . The compound’s action on these pathways leads to beneficial effects on lipid levels, primarily due to its action at the THR-β in the liver .
Pharmacokinetics
The pharmacokinetics of This compound It’s known that the compound exhibits an excellent safety profile and is efficacious in a preclinical model at doses that showed no impact on the central thyroid axis .
Result of Action
The result of the action of This compound is a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) levels . This is achieved through its selective interaction with the THR-β, leading to beneficial effects on lipid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The phenyl ring can then be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts . Finally, the furan-2-carboxamide group is attached through an amide bond formation, often using reagents like carbodiimides or acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nitric acid, halogens, under controlled temperature and solvent conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile and other pyridazinone-based molecules.
Furan-2-carboxamide Derivatives: Compounds with similar furan-2-carboxamide structures but different substituents on the phenyl ring.
Uniqueness
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFMOFVWGMOIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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